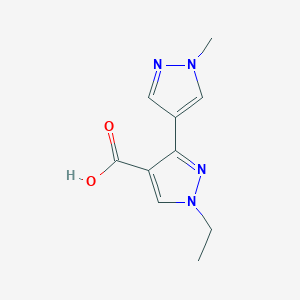

1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-3-(1-methylpyrazol-4-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-3-14-6-8(10(15)16)9(12-14)7-4-11-13(2)5-7/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEJKOTXEAQMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN(N=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1248070-57-6, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.

- Molecular Formula : C10H12N4O2

- Molecular Weight : 220.23 g/mol

- IUPAC Name : 1-Ethyl-3-(1-methylpyrazol-4-yl)pyrazole-4-carboxylic acid

- InChI Key : SAEJKOTXEAQMQP-UHFFFAOYSA-N

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). One study reported a mean growth inhibition percentage of 54.25% for HepG2 and 38.44% for HeLa cells, while showing minimal toxicity to normal fibroblasts .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory potential:

- Mechanism of Action : It has been suggested that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, which is crucial in inflammatory responses. This inhibition occurs through interference with specific signaling pathways like p38 MAPK .

Antifungal Activity

Some studies have focused on the antifungal properties of related pyrazole compounds:

- Fungal Inhibition Assays : A series of pyrazole derivatives were tested against phytopathogenic fungi, revealing moderate to excellent antifungal activity. The structure–activity relationship (SAR) analyses indicated that modifications in the molecular structure could enhance antifungal efficacy .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Alkyl/aryl substitutions at N1 position | Loss or enhancement of antiproliferative activity |

| Introduction of thienyl moiety | Increased acute toxicity but improved anti-inflammatory activity |

| Variations in carboxylic acid group | Altered solubility and bioavailability affecting overall efficacy |

Case Studies

Several case studies have illustrated the pharmacological potential of pyrazole derivatives:

- Antiviral Activity : A study demonstrated that certain pyrazole compounds showed activity against flavivirus infections, suggesting potential use in antiviral therapies .

- Cancer Treatment : Another investigation into the mechanism of action revealed that specific pyrazole derivatives could induce apoptosis in cancer cells by modulating Bcl-2 and Bax gene expressions, indicating a pro-apoptotic mechanism .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study published in European Journal of Medicinal Chemistry demonstrated that pyrazole derivatives effectively targeted cancer pathways, leading to reduced tumor proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. A notable case study involved the application of this compound in models of rheumatoid arthritis, where it showed significant reduction in inflammation markers .

Pesticide Development

In agricultural research, this compound has been explored as a potential pesticide. Its structure allows for the development of novel agrochemicals that can effectively target pest species while minimizing toxicity to non-target organisms. Field trials have indicated that formulations containing this compound can enhance crop yield by reducing pest-related damage .

Polymer Synthesis

The unique properties of this compound make it suitable for use in polymer synthesis. Research indicates that it can act as a monomer or cross-linking agent in the production of specialty polymers with enhanced thermal and mechanical properties. These polymers have potential applications in coatings, adhesives, and composites .

Comprehensive Data Table

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogous pyrazole-4-carboxylic acid derivatives, emphasizing substituent effects:

Physicochemical Properties

- Acidity : The trifluoromethyl group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid significantly lowers its pKa compared to the target compound, enhancing its solubility in basic environments .

- Crystallinity: 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid forms stable crystals via N–H⋯O and O–H⋯N hydrogen bonds, whereas the target compound’s ethyl and methyl groups may reduce crystallinity, favoring amorphous forms .

- Thermal Stability : Ethyl ester derivatives (e.g., ) exhibit higher boiling points (~322°C) due to reduced polarity, while carboxylic acid analogs decompose at lower temperatures .

Preparation Methods

Step 1: Preparation of Substituted Pyrazole Precursors

- Starting from appropriately substituted aminopyrazoles (e.g., N-methyl-3-aminopyrazole), halogenation at the 4-position is performed using halogen sources such as bromine or iodine in aqueous media.

- This yields 4-halogen-1-methyl-1H-pyrazole-3-amine intermediates.

Step 2: Diazonium Salt Formation and Coupling

- The 4-halogen-1-methyl-1H-pyrazole-3-amine is treated with sodium nitrite in aqueous acidic conditions to form the diazonium salt.

- This intermediate is then coupled with a suitable organometallic reagent (e.g., potassium difluoromethyl trifluoroborate in the referenced patent) in the presence of a copper catalyst to introduce the desired substituent at the 3-position.

- For the target compound, a similar coupling approach can be adapted to install the 1-ethyl and 1-methyl substituents on the pyrazole rings.

Step 3: Grignard Reaction and Carboxylation

- The 4-halogen-substituted pyrazole intermediate undergoes halogen-magnesium exchange using a Grignard reagent such as isopropyl magnesium chloride.

- The resulting organomagnesium species is then reacted with carbon dioxide (CO₂) under controlled temperature to form the carboxylic acid group at the 4-position.

- After quenching and work-up, the crude product is purified by recrystallization to obtain the pure this compound.

Optimization and Reaction Conditions

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Halogenation | Bromine or iodine in water | Selective halogenation at pyrazole 4-position; mild conditions to avoid over-halogenation |

| Diazotization and Coupling | NaNO₂ in acidic aqueous solution; Cu₂O catalyst; organoboron reagent | Efficient diazonium salt formation and coupling; catalyst choice critical for yield and selectivity |

| Grignard Exchange and Carboxylation | Isopropyl magnesium chloride; CO₂ gas; low temperature (0-5°C) | High yield of carboxylation; temperature control prevents side reactions |

| Purification | Recrystallization from suitable solvents | Achieves >99.5% purity as confirmed by HPLC and NMR |

Analytical and Purity Considerations

- Purity : The final product purity can reach above 99.5% after recrystallization, which is critical for research and pharmaceutical applications.

- Yield : Total yields for similar multi-step syntheses are reported up to 64%, indicating efficient reaction sequences.

- Characterization : Confirmation of structure and purity is performed by:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to verify substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

- High-Performance Liquid Chromatography (HPLC) to assess purity and detect isomers.

- Single-crystal X-ray diffraction for definitive structural confirmation, if crystals are obtainable.

Comparative Table of Preparation Methods for Related Pyrazole Carboxylic Acids

| Parameter | Method A (Halogenation-Diazotization-Grignard) | Method B (Direct Alkylation and Carboxylation) | Notes |

|---|---|---|---|

| Starting Material | N-methyl-3-aminopyrazole | Pyrazole derivatives with alkyl halides | Method A more selective for 4-position |

| Reaction Complexity | Multi-step (3 steps) | Fewer steps but less regioselective | Method A preferred for purity |

| Yield | Up to 64% | Variable, often lower due to side reactions | Method A more efficient overall |

| Purity | >99.5% after recrystallization | Often requires chromatography | Method A yields higher purity |

| Scalability | Good potential for scale-up | Limited by side reactions | Method A favored industrially |

Summary of Research Findings

- The halogenation-diazotization-Grignard sequence is a robust and well-documented synthetic route for pyrazole carboxylic acids, offering high purity and yield.

- Avoidance of isomer formation is a key advantage of this method.

- Reaction conditions such as temperature, solvent choice, and catalyst presence critically influence the outcome.

- Purification by recrystallization is effective for obtaining analytically pure material.

- Although specific literature on this compound is limited, analogous compounds and patents provide a reliable framework for its preparation.

This detailed overview combines patent literature and chemical synthesis principles to present a comprehensive guide on the preparation of this compound, suitable for research and industrial applications. Further optimization may be pursued based on specific laboratory capabilities and desired scale.

Q & A

Q. Optimization Variables :

| Parameter | Impact |

|---|---|

| Solvent polarity | Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency |

| Temperature | Higher temperatures (~373 K) reduce reaction time but may increase side products |

| Catalyst | K₂CO₃ improves regioselectivity in aryloxy-substituted pyrazoles |

How can regioselectivity challenges in pyrazole ring substitution be addressed during synthesis?

Advanced Research Focus

Regioselectivity is influenced by steric and electronic factors. Methodological approaches include:

- Electronic Modulation : Electron-withdrawing groups (e.g., carboxylic acid) direct substitution to the less electron-deficient nitrogen atom. DFT calculations (B3LYP/6-31G*) confirm charge distribution trends .

- Base Selection : Use of K₂CO₃ in nucleophilic substitution reactions (e.g., aryloxy group introduction) favors substitution at the 5-position of the pyrazole ring .

Case Study :

In 3-methyl-5-aryloxy-1-arylpyrazole synthesis, regioselectivity ratios (5- vs. 3-substitution) reached 8:1 with K₂CO₃, compared to 3:1 without a base .

What spectroscopic and crystallographic techniques are critical for structural confirmation of pyrazole-4-carboxylic acid derivatives?

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include:

- X-ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks (O–H···N interactions stabilize crystal packing) .

Example :

For 5-methyl-1-phenylpyrazole-4-carboxylic acid, XRD confirmed a planar pyrazole ring with dihedral angles <5° relative to the phenyl group .

How can computational modeling predict the biological interactions of pyrazole-4-carboxylic acid derivatives?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to target proteins (e.g., kinases). Pyrazole-carboxylic acid moieties often anchor to ATP-binding pockets via hydrogen bonds .

- DFT Studies : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity; electrostatic potential maps highlight nucleophilic sites (e.g., carboxylate oxygen) .

Validation :

Surface plasmon resonance (SPR) showed a Kd of 18 µM for a pyrazole derivative binding to EGFR kinase, aligning with docking scores (ΔG = -9.2 kcal/mol) .

How should researchers resolve contradictions in reported biological activity data for pyrazole-carboxylic acid analogs?

Advanced Research Focus

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Comparative Bioassays : Test compounds under standardized conditions (e.g., MIC assays against S. aureus ATCC 25923 with 24 h incubation) .

- Purity Validation : HPLC-MS (≥98% purity, C18 column, 0.1% TFA/MeCN gradient) ensures consistent results .

Case Study :

A reported IC₅₀ variation (5 vs. 20 µM) for a pyrazole inhibitor was traced to residual DMSO in assay buffers, altering solubility .

What methodologies are used to evaluate the effect of substituents on solubility and reactivity?

Q. Basic Research Focus

- LogP Measurement : Shake-flask method (octanol/water) quantifies lipophilicity. 1-Ethyl-3-(1-methylpyrazol-4-yl) substitution increases logP by ~0.5 compared to unsubstituted analogs .

- Reactivity Screening :

How can researchers design stability studies for pyrazole-carboxylic acid derivatives under physiological conditions?

Q. Advanced Research Focus

- pH Stability : Incubate compounds in PBS (pH 2.0, 7.4, 9.0) at 310 K for 24 h. LC-MS monitors degradation (e.g., ester hydrolysis or decarboxylation) .

- Light/Temperature Stability : Accelerated aging at 323 K or UV exposure (254 nm) identifies degradation pathways (e.g., ring-opening or dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.